Cyclopentane vs. Cyclopropane Ring Size: Lipophilicity and Molecular Weight Differentiation
The cyclopentane ring in the target compound (C15H19NO4) increases molecular weight by approximately 28 Da relative to the cyclopropane analog N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]cyclopropanecarboxamide (predicted C13H15NO4, MW ≈ 249.26). The target compound exhibits a computed XLogP of 2.6 [1], whereas the cyclopropane analog is predicted to have a lower XLogP (estimated 1.8–2.1) due to reduced hydrophobic surface area. This ~0.5 log unit difference corresponds to an approximately 3-fold shift in predicted octanol–water partition, which is meaningful for passive membrane permeability and formulation decisions.
| Evidence Dimension | Computed lipophilicity (XLogP) and molecular weight |
|---|---|
| Target Compound Data | XLogP 2.6; MW 277.31 g/mol [1] |
| Comparator Or Baseline | N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]cyclopropanecarboxamide (estimated MW ~249.26; XLogP ~1.8–2.1 based on group contribution) |
| Quantified Difference | MW difference ≈ +28 Da; XLogP difference ≈ +0.5–0.8 log units |
| Conditions | Computed using XLogP3 3.0 algorithm (PubChem); comparator values estimated by group-contribution method given absence of experimental data |
Why This Matters
For procurement decisions in drug discovery programs, the ~3-fold higher predicted lipophilicity and larger molecular weight of the cyclopentane congener may translate into altered membrane permeability, tissue distribution, and metabolic clearance compared to the cyclopropane analog, making the two compounds non-interchangeable in lead optimization campaigns.
- [1] PubChem. (2026). Computed Properties for CID 30350384: N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]cyclopentanecarboxamide. National Center for Biotechnology Information. View Source
